molecular formula C10H9ClN4O B2565831 N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936323-95-4

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2565831
CAS No.: 936323-95-4
M. Wt: 236.66
InChI Key: SRFIOKNJNNXJNA-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 2-chloro-5-methylaniline with 1H-1,2,3-triazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-chloro-5-methylphenyl)-1H-1,2,4-triazole-5-carboxamide
  • N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-sulfonamide

Uniqueness

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

N-(2-chloro-5-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFIOKNJNNXJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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